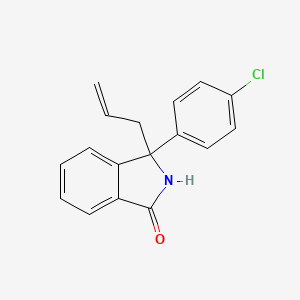
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate is an organic compound with a complex structure that includes a cyclohexene ring with a ketone group and a propanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with methyl acrylate under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. These pathways often involve the reduction of the ketone group and subsequent interactions with cellular proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Dimedone: 5,5-Dimethylcyclohexane-1,3-dione, a precursor in the synthesis of the compound.
Methyl acrylate: Used in the initial reaction to form the ester group.
Cyclohexanone derivatives: Compounds with similar cyclohexene structures and reactivity.
Uniqueness
Methyl 3-(5,5-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate is unique due to its combination of a cyclohexene ring with a ketone and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
61188-03-2 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 3-(5,5-dimethyl-6-oxocyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C12H18O3/c1-12(2)8-4-5-9(11(12)14)6-7-10(13)15-3/h5H,4,6-8H2,1-3H3 |
Clave InChI |
KHSKWRDOKKOLAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=C(C1=O)CCC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


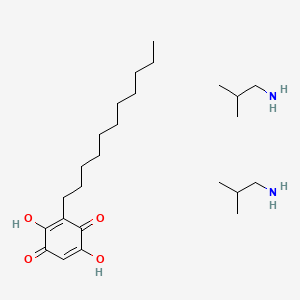
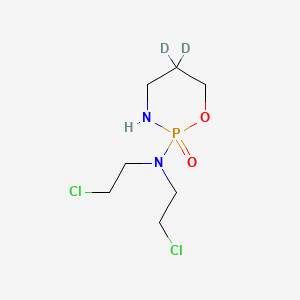
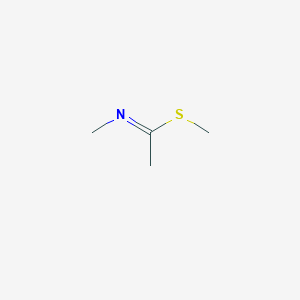
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)

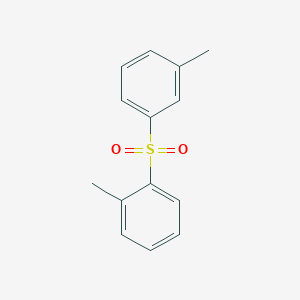
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
